molecular formula C14H27N3O3 B7930688 [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7930688
M. Wt: 285.38 g/mol
InChI Key: PJHVGLQUBSSWKN-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, an amino-acetyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step organic reactionsThe final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonic acid for cyclization, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while oxidation reactions produce nitro compounds .

Scientific Research Applications

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)9-11-6-7-17(10-11)12(18)8-15/h11H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVGLQUBSSWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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